molecular formula C6H9N3O2S B1525054 N-cyclopropyl-1H-imidazole-4-sulfonamide CAS No. 1306605-47-9

N-cyclopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B1525054
CAS No.: 1306605-47-9
M. Wt: 187.22 g/mol
InChI Key: JRINQCODSFQXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-1H-imidazole-4-sulfonamide is a cyclopropane-containing derivative of imidazole sulfonamide, a class of compounds known for their diverse pharmacological and chemical applications. The cyclopropyl group introduces a strained three-membered ring system, which often enhances molecular rigidity and influences binding affinity in biological systems. This compound features a sulfonamide moiety attached to the imidazole ring at the 4-position, with a cyclopropyl substituent on the nitrogen atom.

Properties

IUPAC Name

N-cyclopropyl-1H-imidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c10-12(11,9-5-1-2-5)6-3-7-4-8-6/h3-5,9H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRINQCODSFQXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-cyclopropyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring, a sulfonamide group, and a cyclopropyl moiety. The imidazole structure is prevalent in many biologically active compounds, contributing to a wide range of pharmacological effects. The molecular formula for this compound is C8_{8}H10_{10}N4_{4}O2_{2}S.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors by forming hydrogen bonds and aromatic interactions with their targets. This interaction can alter the function of enzymes involved in various biochemical pathways, including those related to inflammation and cancer progression.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects against bacterial and fungal pathogens.
  • Anticancer Potential : The unique structural features of this compound may confer distinct pharmacological properties, targeting multiple pathways involved in tumorigenesis. Studies indicate that imidazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation .

Biological Activities

The following table summarizes the biological activities associated with this compound based on available research:

Activity Description Reference
AntimicrobialPotential activity against bacteria and fungi.
AntitumorInduces apoptosis and inhibits proliferation in cancer cell lines.
Anti-inflammatoryMay inhibit key inflammatory pathways, reducing cytokine release.
Enzyme inhibitionInhibits specific enzymes, potentially affecting metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that imidazole derivatives exhibited significant antimicrobial activity against various strains of bacteria, suggesting that this compound could be developed as an antimicrobial agent.
  • Anticancer Activity : Research has shown that similar compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics and activating apoptotic pathways. For instance, compounds with imidazole rings have been reported to exhibit IC50_{50} values in the nanomolar range against various cancer cell lines .
  • Enzyme Inhibition Studies : Investigations into the enzyme inhibitory properties of related compounds indicate that they can effectively inhibit enzymes like carbonic anhydrase and cyclooxygenase, which are critical in cancer progression and inflammatory responses .

Scientific Research Applications

Antimicrobial Activity

N-cyclopropyl-1H-imidazole-4-sulfonamide has been investigated for its potential antimicrobial properties. Similar imidazole compounds have shown efficacy against various pathogens, including Chlamydia trachomatis. Research indicates that modifications in the sulfonamide group can enhance the compound's pharmacokinetic properties, improving its effectiveness against infections .

Cancer Therapy

There is ongoing research into the use of this compound as a potential anticancer agent. The ability of imidazole derivatives to inhibit specific enzymes involved in tumor growth presents a promising avenue for developing novel cancer therapies .

Neurological Disorders

Imidazole compounds have been explored for their roles in treating neurodegenerative diseases such as Alzheimer's disease. This compound may inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial EfficacyDemonstrated that modifications to the sulfonamide group improved efficacy against Chlamydia trachomatis, with low micromolar concentrations required for inhibition.
Cancer TherapeuticsHighlighted the potential of imidazole derivatives in targeting "undruggable" proteins in cancer treatment, suggesting this compound could be a candidate for further development.
Neurological ApplicationsDiscussed the inhibition of amyloid-beta production by imidazole compounds, indicating possible therapeutic effects on Alzheimer's disease progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-cyclopropyl-1H-imidazole-4-sulfonamide, we compare it with structurally related imidazole sulfonamides, focusing on substituent effects, physicochemical properties, and commercial availability.

Table 1: Structural and Commercial Comparison of Imidazole Sulfonamide Derivatives

Compound Name Substituent at N-position Ring Strain (Cyclopropane) Commercial Availability (2025) Key Applications
This compound Cyclopropyl High (due to cyclopropane) Discontinued Research (hypothesized enzyme inhibition)
N-Methyl-1H-imidazole-4-sulfonamide Methyl None Available Carbonic anhydrase inhibitors
N-Phenyl-1H-imidazole-4-sulfonamide Phenyl None Available Kinase modulation, anticancer

Key Findings:

This strain may improve binding to rigid enzyme active sites but could also reduce metabolic stability . In contrast, N-methyl and N-phenyl derivatives lack ring strain, offering greater synthetic accessibility and stability, which may explain their continued commercial availability.

Physicochemical Properties: Cyclopropane-containing compounds often exhibit higher logP values (increased lipophilicity) compared to their non-cyclopropane analogs, which could influence membrane permeability and bioavailability.

Commercial Discontinuation :

  • The discontinuation of this compound contrasts with the sustained availability of N-methyl and N-phenyl analogs, suggesting challenges in scalability, stability, or niche applicability. This aligns with trends where cyclopropane derivatives face synthesis hurdles (e.g., ring-opening during reactions) .

Research and Development Considerations

While this compound’s discontinuation limits current research, its structural uniqueness offers avenues for exploration:

  • Targeted Enzyme Studies : Comparative studies with available analogs could elucidate the cyclopropyl group’s role in selective inhibition.
  • Synthetic Optimization : Improved protection strategies for the cyclopropane ring during synthesis might revive interest in this compound.

Preparation Methods

Cyclopropyl-Imidazole Core Formation

A key step is the formation of the N-cyclopropyl-imidazole ring. Two main approaches have been documented:

Method Reagents Conditions Yield Notes
Reaction of 2-bromo-1-cyclopropylethanone with formamidine acetate 2-bromo-1-cyclopropylethanone, formamidine acetate Ethylene glycol, 110°C, 15 h 93.7% After reaction, aqueous workup and extraction yield the imidazole intermediate
Similar reaction at higher temperature Same reagents Ethylene glycol, 135°C, overnight Not specified Crude product used directly for next step; LCMS confirms molecular ion at m/z 109.3

These methods involve nucleophilic attack of formamidine acetate on the bromo-ketone, followed by cyclization to yield the imidazole ring with cyclopropyl substitution at N-1.

Introduction of Sulfonamide Group

The sulfonamide functionality at the 4-position can be introduced via sulfonylation reactions of the imidazole intermediate:

  • Reaction of the 4-position of the imidazole ring with sulfonyl chloride derivatives under basic conditions.
  • Alternatively, direct sulfonamide formation by reaction with sulfonylating agents and ammonia or amines.

Representative Experimental Procedure (Based on Related Imidazole Synthesis)

Step Reagents/Conditions Description Yield/Outcome
1 2-bromo-1-cyclopropylethanone + formamidine acetate in ethylene glycol Heat at 110-135°C for 15 h to overnight Imidazole intermediate formed, isolated or used crude (yield up to 93.7%)
2 Imidazole intermediate + sulfonyl chloride + base (e.g., triethylamine) Room temperature or mild heating Formation of sulfonamide group at 4-position (typical yields 70-90%, literature general)
3 Purification by crystallization or chromatography Removal of impurities Pure this compound

Analytical and Yield Data

Parameter Data
Molecular Weight Approx. 180-220 g/mol (depending on sulfonamide substituent)
Purity >95% by HPLC (typical for pharmaceutical intermediates)
Solubility Soluble in common organic solvents and water (due to sulfonamide group)
Yield of Imidazole Formation Up to 93.7% reported
Yield of Sulfonamide Formation Generally 70-90% (literature typical)

Summary Table of Preparation Methods

Step Reaction Type Reagents Conditions Yield Reference
1 Imidazole ring formation 2-bromo-1-cyclopropylethanone + formamidine acetate Ethylene glycol, 110-135°C, 15 h to overnight 93.7%
2 Sulfonamide formation Imidazole intermediate + sulfonyl chloride + base Room temp or mild heating 70-90% (typical) General sulfonamide synthesis literature

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclopropyl-1H-imidazole-4-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization of precursors like cyclopropylamine derivatives with imidazole-4-sulfonyl chloride under controlled pH and temperature. Optimization may include varying solvents (e.g., DMF or THF), catalysts (e.g., triethylamine), and reaction times to maximize yield. Characterization via NMR and LC-MS is critical for purity validation .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, with imidazole ring protons typically appearing as doublets (δ 7.2–7.8 ppm) and cyclopropyl protons as multiplets (δ 0.8–1.2 ppm).
  • X-ray Crystallography : Resolves 3D molecular geometry; SHELX software is widely used for refinement .
  • IR Spectroscopy : Confirms sulfonamide (-SO2NH-) stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

Q. How can researchers validate the purity of synthesized batches?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) and LC-MS are standard. Retention time consistency and mass-to-charge ratio (m/z) matching theoretical values (e.g., MW 229.3 g/mol) confirm purity. Use internal standards like acetanilide for calibration .

Advanced Research Questions

Q. What strategies address contradictions between computational predictions and experimental data (e.g., solubility or reactivity)?

  • Methodological Answer :

  • Multi-Method Validation : Cross-check DFT-calculated solubility parameters (e.g., Hansen solubility) with experimental measurements using dynamic light scattering (DLS).
  • Error Analysis : Identify systematic biases (e.g., force field limitations in MD simulations) and recalibrate models with empirical data .

Q. How can the compound’s bioactivity be systematically assessed against antimicrobial targets?

  • Methodological Answer :

  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls.
  • Mechanistic Studies : Fluorescence-based assays to evaluate membrane disruption or enzyme inhibition (e.g., dihydrofolate reductase) .

Q. What computational tools are suitable for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., bacterial enzymes).
  • QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to correlate with bioactivity data .

Q. How can crystallographic challenges (e.g., poor diffraction quality) be mitigated during structural analysis?

  • Methodological Answer :

  • Crystal Optimization : Screen crystallization conditions (e.g., vapor diffusion with PEG 4000) and use cryoprotectants (e.g., glycerol).
  • High-Resolution Synchrotron Data : Collect data at facilities like ESRF to improve resolution (<1.0 Å). SHELXL refinement with twin detection is recommended for handling twinned crystals .

Q. What protocols ensure stability during long-term storage of hygroscopic sulfonamide derivatives?

  • Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials. Monitor degradation via periodic HPLC and thermal analysis (TGA/DSC) to detect moisture-induced hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-1H-imidazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-1H-imidazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.